molecular formula C13H16N6O2 B7435350 Methyl 2-[4-(triazol-1-yl)piperidin-1-yl]pyrimidine-4-carboxylate

Methyl 2-[4-(triazol-1-yl)piperidin-1-yl]pyrimidine-4-carboxylate

Cat. No. B7435350
M. Wt: 288.31 g/mol
InChI Key: BZXFLLXZGYWTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4-(triazol-1-yl)piperidin-1-yl]pyrimidine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrimidine ring, a piperidine ring, and a triazole ring. This compound has shown promising results in various research studies, and its synthesis method has been extensively studied to improve its purity and yield.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(triazol-1-yl)piperidin-1-yl]pyrimidine-4-carboxylate is not fully understood. However, it is believed to inhibit the activity of various enzymes, including kinases and proteases. It has also been shown to bind to DNA and RNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Methyl 2-[4-(triazol-1-yl)piperidin-1-yl]pyrimidine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have antiviral and antibacterial activity.

Advantages and Limitations for Lab Experiments

Methyl 2-[4-(triazol-1-yl)piperidin-1-yl]pyrimidine-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. It also has a wide range of potential applications in various fields. However, its limitations include its potential toxicity and limited solubility in some solvents.

Future Directions

There are several future directions for research on Methyl 2-[4-(triazol-1-yl)piperidin-1-yl]pyrimidine-4-carboxylate. These include further studies on its mechanism of action, development of new synthesis methods to improve its efficiency and yield, and exploration of its potential applications in various fields, including medicine, catalysis, and sensing. Additionally, research on its potential toxicity and safety is needed to ensure its safe use in various applications.

Synthesis Methods

The synthesis of Methyl 2-[4-(triazol-1-yl)piperidin-1-yl]pyrimidine-4-carboxylate involves the reaction of 4-(4-chloropyrimidin-2-yl)piperidine with sodium azide in the presence of copper (I) iodide as a catalyst. The resulting compound is then reacted with methyl chloroformate to produce the final product. Various modifications have been made to this synthesis method to improve its efficiency and yield.

Scientific Research Applications

Methyl 2-[4-(triazol-1-yl)piperidin-1-yl]pyrimidine-4-carboxylate has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various bioactive molecules, including kinase inhibitors, antiviral agents, and anticancer drugs. It has also been used as a ligand in the development of metal complexes for various applications, including catalysis and sensing.

properties

IUPAC Name

methyl 2-[4-(triazol-1-yl)piperidin-1-yl]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-21-12(20)11-2-5-14-13(16-11)18-7-3-10(4-8-18)19-9-6-15-17-19/h2,5-6,9-10H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXFLLXZGYWTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(triazol-1-yl)piperidin-1-yl]pyrimidine-4-carboxylate

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